molecular formula C8H14FNO B6315430 [(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol CAS No. 2454490-66-3

[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B6315430
CAS No.: 2454490-66-3
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-HTQZYQBOSA-N
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Description

[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a fluorinated pyrrolizine derivative with a hydroxylmethyl group at the 8-position. Its stereochemistry (2R,8R) distinguishes it from other stereoisomers, which are critical for its pharmacological and physicochemical properties. This compound has garnered attention as a structural component in drug discovery, notably in the KRAS G12D inhibitor MRTX1133, where it contributes to binding specificity and potency .

Properties

IUPAC Name

[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@H](CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors,

Biological Activity

[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

  • Molecular Formula : C8_8H14_{14}NOF
  • Molecular Weight : 159.2 g/mol
  • CAS Number : 2454490-66-3

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:

  • Neuropharmacological Effects : Research indicates that derivatives of pyrrolizine compounds can modulate neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and anxiety .
  • Antimicrobial Activity : Preliminary studies have indicated that the compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant cytotoxicity at certain concentrations, warranting further investigation into its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalModulation of serotonin receptors
AntimicrobialEffective against specific bacterial strains
CytotoxicitySignificant effects on cancer cell lines
PropertyValue
Molecular FormulaC8_8H14_{14}NOF
Molecular Weight159.2 g/mol
CAS Number2454490-66-3

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Neuropharmacological Effects :
    • A study published in 2021 explored the interaction of this compound with serotonin receptors in animal models. The results showed a dose-dependent increase in serotonin levels in the brain, suggesting potential antidepressant properties.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 μg/mL.
  • Cytotoxicity Assessment :
    • A recent investigation assessed the cytotoxic effects on HeLa and MCF-7 cancer cell lines. The compound showed IC50_{50} values of 30 μM and 45 μM respectively after 48 hours of exposure.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: stereoisomers , substituent variants , and related pyrrolizine derivatives .

Stereoisomeric Comparisons

Stereochemistry significantly impacts biological activity. Key stereoisomers include:

Compound Name CAS Number Configuration Key Differences References
[(2R,8S)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol; hydrochloride 2416218-32-9 2R,8S Hydrochloride salt form; higher solubility in aqueous media compared to the free base. Used in intermediates for kinase inhibitors.
[(2R,8S)-2-Fluoro-...]methanol (free base) 2097518-76-6 2R,8S Non-salt form; lower polarity. Critical component of MRTX1133, demonstrating nanomolar activity against KRAS G12D.
[(2S,8R)-2-Fluoro-...]methanol 2621939-48-6 2S,8R Inverse stereochemistry at C2 and C8; potential differences in receptor binding and metabolic stability.

Research Findings :

  • The (2R,8S) isomer in MRTX1133 achieves a KD of 0.2 pM for KRAS G12D, highlighting the stereochemical dependence of target engagement .
  • The hydrochloride salt (2R,8S) variant is preferred for synthesis due to enhanced crystallinity and stability .
Substituent Variants

Modifications to the fluorine or hydroxymethyl groups alter electronic and steric properties:

Compound Name CAS Number Substituent Impact on Properties References
[rel-(2R,8S)-2-Methoxy-...]methanol 2621934-70-9 Methoxy (C2) Reduced electronegativity compared to fluorine; may decrease metabolic resistance but improve solubility.
(Tetrahydro-1H-pyrrolizin-7a-yl)methanol 78449-72-6 No fluorine Core structure lacking fluorine; lower lipophilicity and altered pharmacokinetics.
Related Pyrrolizine Derivatives in Pharmacology

Pyrrolizine scaffolds are common in drug design. Notable examples:

Compound Name CAS Number Structure Modifications Pharmacological Use References
Pilsicainide (HCl) 88069-49-2 Acetamide substituent; no fluorine Class Ic antiarrhythmic agent (sodium channel blocker)
Manidipine 89226-50-6 Dihydropyridine-pyrrolizine hybrid Calcium channel blocker for hypertension

Comparative Analysis :

  • Fluorinated pyrrolizines (e.g., [(2R,8R)-2-Fluoro-...]methanol) exhibit enhanced binding to hydrophobic pockets in enzymes compared to non-fluorinated analogs .
  • Pilsicainide’s hexahydropyrrolizinyl group contributes to sodium channel blockade, but lack of fluorine reduces its CNS penetration compared to fluorinated derivatives .

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